6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
“6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It belongs to a class of compounds known as indoloquinoxalines, which are heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives, including “6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline”, has been a subject of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The molecular structure of “6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” consists of 24 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Physical And Chemical Properties Analysis
The average mass of “6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is 367.443 Da, and its monoisotopic mass is 367.168457 Da .Scientific Research Applications
- Indolo[2,3-b]quinoxaline derivatives find use as sensitizers in optoelectronic devices. These compounds enhance light absorption and energy transfer, making them valuable for solar cells, photodetectors, and light-emitting diodes (LEDs) .
- Researchers utilize indolo[2,3-b]quinoxalines in the development of novel materials. These compounds exhibit interesting optical and electronic properties, making them attractive for designing functional materials .
- Antiviral, antitumor, and antidiabetic activities have been observed in compounds containing this motif .
- Condensation reactions of isatin with o-phenylenediamine represent a common synthetic route to indolo[2,3-b]quinoxaline derivatives .
- Recent studies propose alternative methods using copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles .
Optoelectronic Devices and Sensitizers
Materials Science
Biologically Active Compounds
Synthetic Routes
Ru(II)-Catalyzed Tandem Reactions
Mechanism of Action
Future Directions
Given the significant attention that indolo[2,3-b]quinoxaline derivatives have attracted due to their many applications in materials science and medicinal chemistry , it is likely that future research will continue to explore new methods for their synthesis and potential applications. This may include further investigation into their antiviral, antitumor, and antidiabetic activity .
properties
IUPAC Name |
6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCISKKGMDTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline |
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